molecular formula C21H24N4O2 B2373010 N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1286721-40-1

N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2373010
CAS No.: 1286721-40-1
M. Wt: 364.449
InChI Key: OQAOSRAHFZZBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its unique structure, which includes an ethoxybenzyl group, a trimethylpyrazolyl group, and a nicotinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multiple steps:

  • Formation of the Nicotinamide Core: : The synthesis begins with the preparation of the nicotinamide core. This can be achieved through the reaction of nicotinic acid with ammonia or an amine under suitable conditions to form nicotinamide.

  • Introduction of the Ethoxybenzyl Group: : The ethoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting 3-ethoxybenzyl chloride with the nicotinamide derivative in the presence of a base such as sodium hydride or potassium carbonate.

  • Attachment of the Trimethylpyrazolyl Group: : The final step involves the introduction of the 3,4,5-trimethyl-1H-pyrazol-1-yl group. This can be achieved through a coupling reaction using a suitable pyrazole derivative and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the nicotinamide moiety, potentially converting it to a corresponding amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Products include 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Products include reduced nicotinamide derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may contribute to the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds such as N-(2-chlorobenzyl)nicotinamide or N-(4-methoxybenzyl)nicotinamide share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazole Derivatives: Compounds like 3,4,5-trimethyl-1H-pyrazole-1-carboxamide or 3,4,5-trimethyl-1H-pyrazole-1-sulfonamide are similar in structure but differ in their functional groups, affecting their reactivity and applications.

Uniqueness

N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to its combination of an ethoxybenzyl group, a trimethylpyrazolyl group, and a nicotinamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its uniqueness lies in its potential to interact with multiple targets and pathways, offering diverse possibilities for scientific exploration and practical use.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-5-27-19-8-6-7-17(11-19)12-23-21(26)18-9-10-20(22-13-18)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAOSRAHFZZBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.